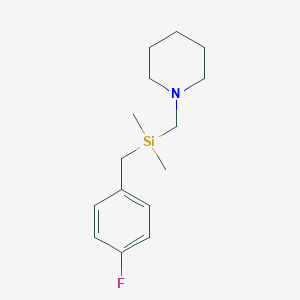
Silperisone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シルペリソン塩酸塩(RGH-5002としても知られています)は、中枢作用性筋弛緩薬としての特性を持つ有機ケイ素化合物です。これはトルペリソンに似ており、ナトリウムチャネルタンパク質タイプ2αチャネルブロッカーとして作用します。 シルペリソン塩酸塩は、脊髄損傷による反復性疼痛性筋クローヌス、脳血管疾患による異常な筋緊張、ミオトニア症状、錐体路緊張症候群、多発性硬化症の筋痙攣、および髄膜炎を研究するために使用されます .
準備方法
合成経路と反応条件
シルペリソン塩酸塩は、有機ケイ素化合物を含む一連の化学反応によって合成されます。合成経路には、通常、フルオロベンゼン誘導体とケイ素含有試薬の反応が含まれ、その後、必要な官能基を導入するためにさらに修飾されます。 反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進する触媒の使用が含まれます .
工業的製造方法
シルペリソン塩酸塩の工業的製造には、より大量の生産のためにラボでの合成方法をスケールアップすることが含まれます。 これには、通常、高い収率と純度を確保するための反応条件の最適化、および最終生成物を単離するための結晶化やクロマトグラフィーなどの精製技術の実施が含まれます .
化学反応解析
反応の種類
シルペリソン塩酸塩は、以下を含むさまざまなタイプの化学反応を起こします。
酸化: 酸素の付加または水素の除去が含まれます。
還元: 水素の付加または酸素の除去が含まれます。
置換: 別の官能基との置換が含まれます.
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のためのさまざまな求核剤が含まれます。 反応条件には、多くの場合、反応を促進するために制御された温度と溶媒の使用が含まれます .
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化反応ではヒドロキシル化誘導体が生成され、還元反応では脱酸素化された化合物が生成されます .
科学的研究の用途
シルペリソン塩酸塩は、以下を含む幅広い科学的研究の用途を持っています。
化学: 有機ケイ素化合物の挙動とそのさまざまな試薬との相互作用を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセス、特にナトリウムとカルシウムチャネルの阻害に関連して、その効果が調査されています。
医学: 筋痙攣、痙性、筋クローヌスなどの状態の治療における潜在的な治療効果について調査されています。
化学反応の分析
Types of Reactions
Silperisone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .
科学的研究の応用
Silperisone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of organosilicon compounds and their interactions with various reagents.
Biology: Investigated for its effects on cellular processes, particularly in relation to sodium and calcium channel blocking.
Medicine: Explored for its potential therapeutic applications in treating conditions like muscle spasms, spasticity, and myoclonus.
Industry: Utilized in the development of new muscle relaxant drugs and other pharmaceutical applications
作用機序
シルペリソン塩酸塩の作用機序には、電位依存性ニューロンのナトリウムチャネルとカルシウムチャネルの阻害が含まれます。これは、興奮性神経伝達物質の放出量の減少と、ニューロンの興奮性の低下につながります。 さらに、シルペリソン塩酸塩はカリウムチャネルの阻害効果があり、これも筋弛緩薬としての特性に貢献しています .
類似の化合物との比較
シルペリソン塩酸塩は、トルペリソンやエペリソンなどの他の中枢作用性筋弛緩薬に似ています。経口投与した場合、作用時間が長く、機能的バイオアベイラビリティが高いなど、いくつかの独自の特徴があります。 これは、特定の治療用途ではより効果的な選択肢になる可能性があります .
類似の化合物のリスト
トルペリソン: 筋弛緩薬としての特性を持つ別の有機ケイ素化合物です。
エペリソン: 作用機序は似ていますが、薬物動態特性が異なる筋弛緩薬です.
類似化合物との比較
Silperisone hydrochloride is similar to other centrally acting muscle relaxants like tolperisone and eperisone. it has some unique properties, such as a longer duration of action and higher functional bioavailability when administered orally. This makes it a potentially more effective option for certain therapeutic applications .
List of Similar Compounds
Tolperisone: Another organosilicon compound with muscle relaxant properties.
Eperisone: A muscle relaxant with similar mechanisms of action but different pharmacokinetic properties.
生物活性
Silperisone, an organosilicon compound structurally similar to tolperisone, is primarily recognized for its centrally acting muscle relaxant properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and clinical implications.
This compound functions as a muscle relaxant through multiple mechanisms:
- Voltage-Gated Ion Channel Blockade : It inhibits voltage-gated sodium and calcium channels, leading to a decreased release of excitatory neurotransmitters and reduced neuronal excitability. This mechanism is crucial for its ability to suppress spinal reflexes .
- Potassium Channel Blocking : this compound exhibits a potassium channel blocking effect that is stronger than that of tolperisone, contributing to its muscle relaxant effects .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals significant findings:
- Absorption and Bioavailability : this compound is rapidly absorbed with a higher functional bioavailability compared to tolperisone and eperisone when administered orally or intraduodenally in animal studies .
- Half-Life : In humans, the elimination half-life ranges from 12 to 16 hours, allowing for once or twice daily dosing .
- Metabolism : It is extensively metabolized in rats but shows much less extensive metabolism in dogs and humans, suggesting potential differences in efficacy and safety profiles across species .
Efficacy in Animal Studies
This compound has demonstrated efficacy in various preclinical studies:
- Spinal Reflex Suppression : In studies involving mice, cats, and rats, this compound effectively suppressed both monosynaptic and polysynaptic spinal reflexes. Its effects were validated using isolated spinal cord preparations .
- Comparison with Other Muscle Relaxants : The potency and efficacy of this compound administered intravenously were comparable to those of tolperisone and eperisone. However, this compound exhibited a longer duration of action in certain animal models .
Clinical Studies
Phase I clinical trials have provided insights into the safety profile of this compound:
- Safety Profile : Trials involving doses up to 150 mg/day indicated no adverse effects at plasma concentrations deemed effective based on preclinical data. These results suggested that this compound could be a viable option for treating spasticity .
- Toxicology Findings : Despite promising initial findings, chronic animal toxicity studies led to the discontinuation of further development for this compound. This raises concerns about its long-term safety and efficacy in human populations .
Comparative Analysis with Tolperisone
A comparative analysis highlights key differences between this compound and tolperisone:
| Feature | This compound | Tolperisone |
|---|---|---|
| Mechanism of Action | Voltage-gated ion channel blockade; potassium channel blocking | Similar but with more CNS depressant effects |
| Duration of Action | Longer duration in certain models | Shorter duration |
| Bioavailability | Higher functional bioavailability | Lower functional bioavailability |
| Metabolism | Less extensive in humans | More extensive |
| Clinical Development Status | Discontinued due to toxicity | Approved for clinical use |
特性
CAS番号 |
140944-31-6 |
|---|---|
分子式 |
C15H24FNSi |
分子量 |
265.44 g/mol |
IUPAC名 |
(4-fluorophenyl)methyl-dimethyl-(piperidin-1-ylmethyl)silane |
InChI |
InChI=1S/C15H24FNSi/c1-18(2,13-17-10-4-3-5-11-17)12-14-6-8-15(16)9-7-14/h6-9H,3-5,10-13H2,1-2H3 |
InChIキー |
LOCRKLISCBHQPO-UHFFFAOYSA-N |
SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |
正規SMILES |
C[Si](C)(CC1=CC=C(C=C1)F)CN2CCCCC2 |
Key on ui other cas no. |
140944-31-6 |
同義語 |
Silperisone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















